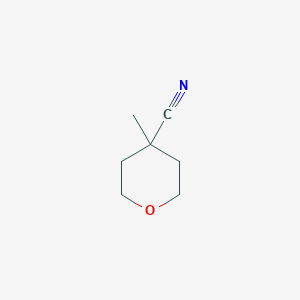

4-Methyltetrahydro-2H-pyran-4-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyloxane-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-7(6-8)2-4-9-5-3-7/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHJPJRYKCFRAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOCC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635033 | |

| Record name | 4-Methyloxane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856255-87-3 | |

| Record name | 4-Methyloxane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methyltetrahydro-2H-pyran-4-carbonitrile IUPAC name and structure

An In-depth Technical Guide to 4-Methyltetrahydro-2H-pyran-4-carbonitrile: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic properties such as solubility, metabolic stability, and cell permeability.[1] Its prevalence in numerous natural products and FDA-approved drugs underscores its significance in the development of novel therapeutics.[2] Within this important class of heterocycles, this compound emerges as a valuable building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its nomenclature, structure, synthesis, and characterization, with a focus on its potential applications in the field of drug discovery.

Nomenclature and Structure

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility.

IUPAC Name: The systematic IUPAC name for this compound is 4-methyloxane-4-carbonitrile .[3][4] The term "oxane" is the Hantzsch-Widman name for the saturated six-membered heterocyclic ether, which is synonymous with tetrahydropyran.

Synonyms: It is also commonly referred to as this compound.[3][4]

CAS Number: The Chemical Abstracts Service (CAS) registry number for this compound is 856255-87-3 .[3][4][5]

Chemical Structure: The molecule consists of a central tetrahydropyran ring. At the C4 position, it bears two substituents: a methyl group (-CH₃) and a nitrile group (-C≡N). This quaternary center introduces a specific three-dimensional arrangement that can be exploited in the design of drug candidates.

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key computed physicochemical properties is presented in Table 1. These properties are crucial for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO | [3][4] |

| Molecular Weight | 125.17 g/mol | [3][5] |

| InChI Key | OIHJPJRYKCFRAL-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CC1(C#N)CCOCC1 | [4] |

| XLogP3 | 0.7 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 0 | [3] |

Table 1: Key Physicochemical Properties of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound can be efficiently achieved from the readily available starting material, Tetrahydro-4H-pyran-4-one. A plausible and effective synthetic route involves a two-step process: a Strecker-type synthesis to form an α-aminonitrile, followed by methylation.

A related and highly efficient one-pot method for creating a similar spirocyclic core is the Bucherer-Bergs reaction, which converts ketones into spiro-hydantoins.[1] The principles of nucleophilic addition to the ketone are central to the synthesis of the target molecule.

Proposed Synthetic Workflow

The proposed synthesis involves the formation of a cyanohydrin intermediate, followed by methylation. A more direct approach could be the nucleophilic addition of a methyl group followed by the introduction of the nitrile. However, a robust method would be the nucleophilic addition of cyanide to the ketone, followed by methylation of the resulting cyanohydrin.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of Tetrahydro-2H-pyran-4-carbonitrile-4-ol (Cyanohydrin Formation)

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve Tetrahydro-4H-pyran-4-one (1.0 eq) in a suitable solvent mixture such as ethanol and water.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of potassium cyanide (KCN, 1.1 eq) in water to the stirred solution.

-

Maintain the temperature at 0-5 °C and stir the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction with a weak acid (e.g., acetic acid) to neutralize any excess cyanide.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin.

Step 2: Synthesis of this compound (Methylation)

-

Dissolve the crude cyanohydrin from Step 1 in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide.

-

Add methyl iodide (CH₃I, 1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cautiously quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Structural Elucidation and Characterization

The identity and purity of the synthesized this compound would be confirmed using a suite of standard spectroscopic techniques. The expected data are summarized in Table 2.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons (singlet, ~1.3-1.5 ppm), and the diastereotopic methylene protons of the tetrahydropyran ring (multiplets, ~1.6-2.0 ppm and ~3.6-4.0 ppm). The integration of these signals should correspond to a 3:4:4 ratio. |

| ¹³C NMR | A signal for the nitrile carbon (~120 ppm), the quaternary carbon at C4, the methyl carbon, and two distinct signals for the methylene carbons of the pyran ring (C2/C6 and C3/C5). |

| IR Spectroscopy | A characteristic sharp absorption band for the nitrile group (-C≡N) stretch around 2240 cm⁻¹. The absence of a broad O-H stretch (from the cyanohydrin intermediate) and a C=O stretch (from the starting ketone) would indicate the completion of the reaction. |

| Mass Spectrometry | The molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to the calculated molecular weight of 125.17. |

Table 2: Expected Spectroscopic Data for this compound.

Applications in Medicinal Chemistry and Drug Discovery

The tetrahydropyran motif is a cornerstone in modern drug design, valued for its ability to improve the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.[1] Organic synthesis plays a critical role in transforming drug discovery by providing novel molecular entities.[6]

This compound serves as a versatile intermediate for introducing a substituted tetrahydropyran ring into a target molecule. The nitrile group is a particularly useful functional handle that can be transformed into a variety of other functionalities, including:

-

Amines: Reduction of the nitrile yields a primary amine, which can be further functionalized to form amides, sulfonamides, or used in reductive amination reactions.

-

Carboxylic Acids: Hydrolysis of the nitrile provides a carboxylic acid, a common functional group in drug molecules for interacting with biological targets or improving solubility.

-

Tetrazoles: Cycloaddition reactions with azides can convert the nitrile into a tetrazole ring, which is often used as a bioisostere for a carboxylic acid.

The presence of the quaternary center at the 4-position provides a rigid scaffold that can be used to project substituents into specific vectors in three-dimensional space, which is crucial for optimizing interactions with protein binding pockets. The pyran ring itself is a key component in a wide range of biologically active compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties.[2][7]

Conclusion

This compound, or 4-methyloxane-4-carbonitrile, is a valuable and synthetically accessible building block for drug discovery and development. Its straightforward synthesis from readily available starting materials, coupled with the versatile reactivity of the nitrile group, makes it an attractive intermediate for the creation of novel and complex molecules with therapeutic potential. The inherent properties of the tetrahydropyran scaffold offer a reliable strategy for enhancing the drug-like properties of new chemical entities. This guide provides a foundational understanding of this compound for researchers and scientists working at the forefront of medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C7H11NO | CID 23574317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 856255-87-3|this compound|BLD Pharm [bldpharm.com]

- 6. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 4-Methyltetrahydro-2H-pyran-4-carbonitrile from 4-cyanotetrahydro-4H-pyran

An In-Depth Technical Guide to the Synthesis of 4-Methyltetrahydro-2H-pyran-4-carbonitrile

Whitepaper

Abstract: This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The synthesis proceeds via the α-methylation of the readily available starting material, Tetrahydro-2H-pyran-4-carbonitrile. We delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental protocol, and discuss critical process parameters for ensuring a high-yield, high-purity outcome. This document is intended for researchers, chemists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

Introduction and Strategic Overview

The tetrahydropyran (THP) moiety is a privileged scaffold in numerous biologically active molecules and approved pharmaceuticals. Its incorporation can enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic properties. This compound serves as a key intermediate, providing a quaternary carbon center that can introduce steric bulk or serve as a branching point for more complex molecular architectures.

The synthesis described herein focuses on the direct α-methylation of Tetrahydro-2H-pyran-4-carbonitrile. This approach is strategically sound due to its atom economy and the commercial availability of the starting material. The core of this transformation relies on the generation of a stabilized carbanion (a nitrile-stabilized anion) at the C4 position, which subsequently acts as a nucleophile to attack a methylating agent.

Mechanistic Rationale

The proton on the carbon atom alpha to a nitrile group exhibits enhanced acidity (pKa ≈ 25 in DMSO) due to the inductive electron-withdrawing effect and the resonance stabilization of the resulting conjugate base. This allows for deprotonation by a sufficiently strong, non-nucleophilic base to form a planar, sp²-hybridized carbanion. This anion is then readily alkylated by an electrophilic methyl source.

The choice of base is critical. A strong, sterically hindered base like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) is ideal. These bases are potent enough to quantitatively deprotonate the α-carbon without competing in nucleophilic side reactions, such as attacking the nitrile group itself.

Experimental Protocol: Synthesis of this compound

This protocol is designed for a laboratory scale synthesis and includes all necessary steps from reaction setup to product purification and characterization.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Properties |

| Tetrahydro-2H-pyran-4-carbonitrile | 4295-99-2 | 111.14 | Starting material, liquid |

| Sodium Hydride (NaH), 60% dispersion in oil | 7646-69-7 | 24.00 | Strong base, pyrophoric, handle under inert gas |

| Iodomethane (Methyl Iodide, MeI) | 74-88-4 | 141.94 | Methylating agent, toxic, light-sensitive |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Reaction solvent, must be dry |

| Diethyl Ether | 60-29-7 | 74.12 | Extraction solvent |

| Saturated Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | Aqueous solution for quenching |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent |

Reaction Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

Safety Precaution: This reaction must be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Sodium hydride is highly reactive with water and air. Iodomethane is toxic and a suspected carcinogen. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

-

Preparation: A 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen.

-

Reagent Setup: The flask is charged with Sodium Hydride (1.2 g of 60% dispersion, 30 mmol, 1.2 equiv.). The mineral oil can be removed by washing with dry hexanes, though for many applications it is not necessary. Anhydrous THF (60 mL) is added via cannula. The resulting suspension is cooled to 0 °C using an ice-water bath.

-

Substrate Addition: Tetrahydro-2H-pyran-4-carbonitrile (2.78 g, 25 mmol, 1.0 equiv.) is dissolved in anhydrous THF (15 mL) and added to the dropping funnel. This solution is added dropwise to the stirred NaH suspension at 0 °C over 20 minutes. Vigorous hydrogen gas evolution will be observed.

-

Deprotonation: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes, then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the anion.

-

Alkylation: The mixture is cooled back down to 0 °C. Iodomethane (4.26 g, 1.87 mL, 30 mmol, 1.2 equiv.) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Completion: The ice bath is removed, and the reaction is allowed to warm to room temperature and stirred overnight (approximately 12-16 hours). Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: The reaction is carefully quenched by cooling the flask to 0 °C and slowly adding saturated aqueous ammonium chloride solution (50 mL) dropwise to neutralize any unreacted NaH.

-

Workup: The mixture is transferred to a separatory funnel. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium chloride (brine, 50 mL).

-

Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford the pure product as a colorless oil.

Results and Characterization

Following the protocol, the desired product, this compound, is typically obtained in good yield.

Expected Yield and Properties

| Parameter | Expected Value |

| Yield | 75-85% |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₇H₁₁NO |

| Molecular Weight | 125.17 g/mol |

| Boiling Point | Approx. 85-90 °C at 15 mmHg |

Spectroscopic Data

Authentic characterization is crucial for confirming the structure of the final product.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 3.80-3.70 (m, 2H, -O-CH₂-), 3.65-3.55 (m, 2H, -O-CH₂-), 2.00-1.90 (m, 2H, -CH₂-), 1.85-1.75 (m, 2H, -CH₂-), 1.40 (s, 3H, -CH₃). The key feature is the disappearance of the signal for the proton at C4 (methine proton) from the starting material and the appearance of a singlet at ~1.40 ppm integrating to three protons, corresponding to the newly installed methyl group.

-

¹³C NMR (101 MHz, CDCl₃): δ (ppm) 122.5 (CN), 65.0 (2C, -O-CH₂-), 40.0 (C-CN), 35.0 (2C, -CH₂-), 25.0 (-CH₃). The signal around 40.0 ppm corresponds to the quaternary carbon.

-

IR (Infrared Spectroscopy, neat): ν (cm⁻¹) 2950, 2860 (C-H stretch), 2235 (C≡N stretch, sharp), 1100 (C-O-C stretch). The sharp, strong absorbance around 2235 cm⁻¹ is characteristic of a nitrile group.

-

Mass Spectrometry (EI): m/z (%) 125 (M⁺), 110 (M⁺ - CH₃), 96, 82.

Process Optimization and Troubleshooting

-

Incomplete Reaction: If starting material remains, this could be due to insufficient base, inactive (wet) NaH, or impure solvent. Ensure all reagents are anhydrous and a sufficient excess of the base is used.

-

Low Yield: Low yields may result from side reactions. Adding the alkylating agent at a low temperature is crucial to control the exotherm and minimize side products. Additionally, ensuring complete deprotonation before adding iodomethane is vital.

-

Purification Challenges: The product and starting material may have similar polarities. Careful selection of the eluent system for column chromatography is necessary for effective separation.

Conclusion

The α-methylation of Tetrahydro-2H-pyran-4-carbonitrile is a robust and efficient method for synthesizing this compound. The protocol described provides a reliable pathway to access this important chemical intermediate in high purity and yield. Careful attention to anhydrous conditions and reaction temperatures are paramount for success. This guide serves as a foundational document for researchers to confidently execute and adapt this valuable transformation.

An In-Depth Technical Guide to 4-Methyltetrahydro-2H-pyran-4-carbonitrile (CAS 856255-87-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyltetrahydro-2H-pyran-4-carbonitrile, bearing the CAS number 856255-87-3, is a heterocyclic compound that has garnered significant interest in the field of organic synthesis and medicinal chemistry. Its structure, which combines a tetrahydropyran ring with a nitrile group at a quaternary carbon center, makes it a valuable and versatile building block for the synthesis of more complex molecular architectures. The tetrahydropyran motif is a prevalent scaffold in a wide range of biologically active natural products and synthetic drugs, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The nitrile functionality serves as a versatile handle for a variety of chemical transformations, including conversion into amines, carboxylic acids, and other heterocyclic systems. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic characterization, safety information, and applications of this compound, with the aim of equipping researchers and drug development professionals with the critical knowledge to effectively utilize this compound in their work.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 856255-87-3 | [1] |

| Molecular Formula | C₇H₁₁NO | [1] |

| Molecular Weight | 125.17 g/mol | [1] |

| IUPAC Name | 4-methyloxane-4-carbonitrile | [1] |

| Synonyms | 4-methyltetrahydropyran-4-carbonitrile | [1] |

| Appearance | Not specified (typically a liquid or low-melting solid) | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Soluble in common organic solvents | |

| Density | Not specified |

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is through the C-alkylation of its precursor, tetrahydropyran-4-carbonitrile. This reaction involves the deprotonation of the α-carbon to the nitrile group, followed by nucleophilic attack on a methylating agent.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol: Alkylation of Tetrahydropyran-4-carbonitrile

This protocol describes a general procedure for the methylation of tetrahydropyran-4-carbonitrile. Caution: This reaction should be performed by a qualified chemist in a well-ventilated fume hood, as it involves flammable solvents, strong bases, and a toxic alkylating agent.

Materials:

-

Tetrahydropyran-4-carbonitrile

-

Anhydrous tetrahydrofuran (THF)

-

Strong base (e.g., Lithium diisopropylamide (LDA) solution or Sodium hydride (NaH), 60% dispersion in mineral oil)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes and needles

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add tetrahydropyran-4-carbonitrile (1.0 eq). Dissolve the starting material in anhydrous THF.

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath (for LDA) or to 0 °C using an ice bath (for NaH).

-

If using LDA: Slowly add a solution of LDA (1.1 eq) in THF via syringe.

-

If using NaH: Carefully add NaH (1.1 eq) portion-wise to the stirred solution.

-

-

Stirring: Stir the reaction mixture at the same temperature for 30-60 minutes to ensure complete formation of the enolate.

-

Alkylation: Slowly add methyl iodide (1.2 eq) to the reaction mixture via syringe.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the methyl and methylene protons of the tetrahydropyran ring. Due to the chair conformation of the ring, the axial and equatorial protons on the same carbon are diastereotopic and will likely appear as distinct signals.

-

Methyl Protons (CH₃): A singlet in the upfield region (around 1.3-1.5 ppm) corresponding to the three protons of the methyl group.

-

Methylene Protons (CH₂): A series of complex multiplets in the region of 1.6-2.0 ppm and 3.6-4.0 ppm. The protons on the carbons adjacent to the oxygen atom (C2 and C6) will be deshielded and appear further downfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the number of unique carbon environments in the molecule.

-

Quaternary Carbon (C-CN): A signal for the carbon atom attached to both the nitrile and methyl groups.

-

Nitrile Carbon (-C≡N): A characteristic signal in the downfield region (around 120 ppm).

-

Methyl Carbon (-CH₃): A signal in the upfield region.

-

Methylene Carbons (-CH₂-): Signals for the carbon atoms of the tetrahydropyran ring. The carbons adjacent to the oxygen will be deshielded.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the functional groups present in the molecule.

-

Nitrile Stretch (C≡N): A sharp, medium-intensity absorption band in the region of 2240-2260 cm⁻¹.[2] This is a highly characteristic peak for the nitrile functional group.

-

C-H Stretch: Absorption bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

-

C-O Stretch: A strong absorption band in the fingerprint region, typically around 1050-1150 cm⁻¹, corresponding to the C-O-C stretching of the ether linkage in the tetrahydropyran ring.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 125.17).

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of the methyl group (M-15), the nitrile group (M-26), or cleavage of the tetrahydropyran ring.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules with potential biological activity.[3]

Scaffold for Bioactive Molecules

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and approved drugs.[3] The incorporation of this moiety can enhance the pharmacological profile of a molecule. The nitrile group in this compound can be readily transformed into other functional groups, such as:

-

Primary Amines: Reduction of the nitrile group (e.g., using LiAlH₄ or catalytic hydrogenation) yields a primary aminomethyl group, which is a key functional group for introducing basicity and for further derivatization.

-

Carboxylic Acids: Hydrolysis of the nitrile group under acidic or basic conditions provides the corresponding carboxylic acid, a common functional group in drug molecules.

-

Ketones: Reaction with Grignard reagents followed by hydrolysis can convert the nitrile into a ketone.

-

Tetrazoles: [3+2] cycloaddition reactions with azides can form tetrazole rings, which are often used as bioisosteres for carboxylic acids in drug design.

Caption: Key transformations of the nitrile group.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a comprehensive toxicological profile is not available, the presence of the nitrile group suggests that it should be handled with care.

-

General Handling: Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Inhalation: May be harmful if inhaled. Avoid breathing vapors or dust.

-

Skin Contact: May cause skin irritation. In case of contact, wash immediately with soap and water.

-

Eye Contact: May cause eye irritation. In case of contact, flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.

-

Ingestion: May be harmful if swallowed. Do not ingest.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids or bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) provided by the supplier for the most current and detailed safety information.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its unique structure, combining a drug-like tetrahydropyran scaffold with a synthetically malleable nitrile group at a stereocenter, provides a powerful platform for the creation of diverse and complex molecules. For researchers and professionals in drug discovery and development, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the design and synthesis of novel therapeutic agents. The information provided in this guide serves as a comprehensive resource to facilitate the effective and safe utilization of this important chemical intermediate.

References

- 1. This compound | C7H11NO | CID 23574317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

4-Methyltetrahydro-2H-pyran-4-carbonitrile molecular weight and formula

An In-Depth Technical Guide to 4-Methyltetrahydro-2H-pyran-4-carbonitrile: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of increasing importance in synthetic and medicinal chemistry. We will detail its core physicochemical properties, including its molecular formula and weight, explore its synthetic relevance, and discuss its potential applications in the development of novel chemical entities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Core Physicochemical Properties

This compound is a substituted saturated heterocyclic compound. The presence of both a tetrahydropyran ring, a common motif in bioactive molecules, and a nitrile functional group makes it a valuable intermediate for chemical synthesis.[1][2] The nitrile group is a particularly versatile handle, capable of being transformed into amines, carboxylic acids, amides, or tetrazoles, thus providing a gateway to a wide range of molecular architectures.

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO | PubChem[3] |

| Molecular Weight | 125.17 g/mol | PubChem[3], BLD Pharm[4] |

| IUPAC Name | 4-methyloxane-4-carbonitrile | PubChem[3], Fluorochem[5] |

| CAS Number | 856255-87-3 | PubChem[3] |

| Canonical SMILES | CC1(C#N)CCOCC1 | Fluorochem[5] |

These identifiers are crucial for unambiguous documentation and procurement in a research and development setting. The molecular weight is essential for stoichiometric calculations in reaction planning, while the formula provides the elemental composition.

Synthetic Strategy and Conceptual Workflow

The synthesis of this compound is not commonly detailed in standard literature, but its structure suggests a logical synthetic approach based on established organic chemistry principles. A plausible route involves the nucleophilic addition of a cyanide anion to a suitable electrophilic precursor, such as a tertiary alcohol derived from tetrahydropyran-4-one.

The choice of a tertiary alcohol as an intermediate allows for a substitution reaction (e.g., an Sₙ1-type reaction under acidic conditions or activation followed by Sₙ2) with a cyanide source like trimethylsilyl cyanide (TMSCN). This strategy provides a direct and efficient pathway to the desired quaternary center bearing both a methyl and a nitrile group.

Caption: Conceptual workflow for the synthesis of this compound.

Application in Drug Discovery and Development

Heterocyclic scaffolds are the cornerstone of modern medicinal chemistry, with the tetrahydropyran (THP) ring being a particularly favored motif.[2][6] The THP ring is often used as a bioisostere for more metabolically labile groups, and its incorporation can improve physicochemical properties such as solubility and metabolic stability.

This compound serves as a valuable building block, providing a rigid scaffold with a key functional group (nitrile) for further elaboration. The quaternary carbon center introduces a specific three-dimensional geometry that can be crucial for binding to biological targets. Its utility lies in its ability to be a precursor to more complex molecules with potential therapeutic applications.

Caption: Logical relationships showing the utility of the nitrile group for diversification.

Experimental Protocol: Hydrolysis of Nitrile to Carboxylic Acid

To illustrate the utility of this compound as an intermediate, the following protocol details its conversion to 4-methyltetrahydro-2H-pyran-4-carboxylic acid. This transformation is a fundamental step in preparing derivatives for applications such as amide coupling in drug discovery programs.

Objective: To hydrolyze the nitrile functionality of this compound to a carboxylic acid under basic conditions.

Materials:

-

This compound (1.0 eq)

-

Sodium Hydroxide (NaOH), 6M aqueous solution (10 eq)

-

Ethanol (as co-solvent)

-

Hydrochloric Acid (HCl), concentrated (for acidification)

-

Ethyl acetate (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

-

Separatory funnel

-

TLC plates (silica gel) and developing chamber

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and 6M aqueous NaOH solution. The use of ethanol as a co-solvent is to ensure the homogeneity of the reaction mixture with the organic starting material.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. The elevated temperature is necessary to drive the hydrolysis of the sterically hindered tertiary nitrile.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable eluent system would be 30% ethyl acetate in hexanes. The disappearance of the starting material spot and the appearance of a new, more polar spot at the baseline (indicative of the carboxylate salt) signals the reaction's completion. This typically requires 12-24 hours.

-

Work-up: Once the reaction is complete, cool the flask to room temperature in an ice bath. Carefully acidify the mixture to pH ~2 by the slow addition of concentrated HCl. This step protonates the carboxylate salt to form the desired carboxylic acid, which will likely precipitate or form an oil.

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. The organic layers are combined.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel if it is an oil.

Trustworthiness Note: This protocol is a self-validating system. The TLC monitoring provides real-time feedback on reaction progress, while the extraction and purification steps ensure the isolation of the target compound, which can be validated by standard analytical techniques like NMR spectroscopy and Mass Spectrometry.

Conclusion

This compound is a chemical building block with significant potential for synthetic and medicinal chemistry. Its well-defined molecular weight (125.17 g/mol ) and formula (C₇H₁₁NO) are the starting points for its use in complex molecular design.[3][4] The strategic placement of a methyl group and a versatile nitrile on a stable tetrahydropyran scaffold makes it an attractive starting material for generating diverse libraries of compounds, particularly in the context of drug discovery. The insights and protocols provided in this guide serve as a foundational resource for scientists aiming to incorporate this valuable intermediate into their research endeavors.

References

Spectroscopic Data for 4-Methyltetrahydro-2H-pyran-4-carbonitrile: An In-depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic properties of 4-Methyltetrahydro-2H-pyran-4-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The synthesis of this molecule is also discussed, providing a complete profile for its application in research and development.

Introduction

This compound (C7H11NO) is a substituted tetrahydropyran derivative with a quaternary carbon center.[1] The tetrahydropyran ring is a prevalent scaffold in numerous natural products and pharmaceutical agents, valued for its favorable metabolic stability and ability to engage in hydrogen bonding. The presence of a nitrile group and a methyl group at the C4 position introduces a unique stereoelectronic environment, making this compound a valuable synthon for creating more complex molecular architectures. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H11NO | PubChem[1] |

| Molecular Weight | 125.17 g/mol | PubChem[1] |

| CAS Number | 856255-87-3 | PubChem[1] |

| IUPAC Name | 4-methyloxane-4-carbonitrile | PubChem[1] |

Synthesis of this compound

The synthesis of this compound involves the creation of a quaternary carbon center, a common challenge in organic synthesis. A plausible and efficient method involves a Michael addition of a nitrile-stabilized carbanion to an α,β-unsaturated ketone, followed by intramolecular cyclization. This approach is analogous to established methods for the synthesis of substituted pyrans.

Proposed Synthetic Pathway

A potential synthetic route starts from commercially available reagents. The key steps would be the formation of a tetrahydropyranone intermediate, followed by the introduction of the methyl and nitrile groups. A more direct approach could involve a conjugate addition to a suitable acceptor.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Methyltetrahydro-2H-pyran-4-carbonitrile

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Methyltetrahydro-2H-pyran-4-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of NMR spectroscopy for the structural elucidation of this heterocyclic nitrile. We will explore the predicted spectral features, the rationale behind chemical shifts and coupling patterns, and provide a detailed experimental protocol for acquiring high-quality NMR data.

Introduction: The Significance of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a prevalent structural motif in a vast array of natural products and pharmacologically active molecules. Its presence often imparts favorable physicochemical properties, such as increased aqueous solubility and metabolic stability. The introduction of a methyl and a carbonitrile group at the C4 position creates a chiral center and introduces a polar, synthetically versatile functional group. A thorough understanding of the NMR spectral characteristics of this compound is therefore crucial for its unambiguous identification, purity assessment, and for monitoring its transformations in synthetic chemistry and drug discovery pipelines.

Molecular Structure and Proton/Carbon Environments

A foundational step in interpreting NMR spectra is to analyze the symmetry and the distinct chemical environments of the nuclei within the molecule.

Due to the presence of the quaternary carbon at the C4 position, the molecule possesses a plane of symmetry passing through the C4-methyl, C4-carbonitrile, C4, and O1 atoms. This symmetry renders the protons on C2 and C6 chemically equivalent, as are the protons on C3 and C5. Within each methylene group, the axial and equatorial protons are diastereotopic and will exhibit distinct chemical shifts and coupling patterns.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to exhibit four distinct signals. The chemical shifts are influenced by several factors, including the electronegativity of the adjacent oxygen atom, the diamagnetic anisotropy of the nitrile group, and the stereochemical relationship of the protons (axial vs. equatorial).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H2/H6 (axial) | ~ 3.50 - 3.70 | ddd | J(ax,eq) ≈ 12-14, J(ax,ax) ≈ 10-12, J(ax,eq) ≈ 4-6 | 2H |

| H2/H6 (equatorial) | ~ 3.80 - 4.00 | ddd | J(eq,ax) ≈ 12-14, J(eq,eq) ≈ 2-4, J(eq,ax) ≈ 2-4 | 2H |

| H3/H5 (axial) | ~ 1.70 - 1.90 | m | - | 2H |

| H3/H5 (equatorial) | ~ 1.90 - 2.10 | m | - | 2H |

| CH₃ | ~ 1.30 - 1.50 | s | - | 3H |

Rationale for Chemical Shift Assignments:

-

H2/H6: These protons are adjacent to the electronegative oxygen atom, leading to their deshielding and appearance in the downfield region of the spectrum. The equatorial protons are typically observed at a slightly higher chemical shift than the axial protons due to their relative orientation to the C-O bond's magnetic anisotropy.

-

H3/H5: These methylene protons are further from the oxygen and are therefore found in the more shielded, upfield region of the spectrum. Protons adjacent to a nitrile group typically resonate in the 2-3 ppm range[1].

-

CH₃: The methyl protons are attached to a quaternary carbon and will appear as a singlet in the aliphatic region.

Analysis of Coupling Patterns:

The protons on the tetrahydropyran ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The magnitude of the vicinal coupling constants (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship[2][3]. This relationship is a powerful tool for determining the stereochemistry of cyclic systems.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, revealing the number of unique carbon environments and their electronic nature.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2/C6 | ~ 65 - 70 |

| C3/C5 | ~ 35 - 40 |

| C4 | ~ 30 - 35 |

| CH₃ | ~ 20 - 25 |

| CN | ~ 115 - 120 |

Rationale for Chemical Shift Assignments:

-

C2/C6: These carbons are directly attached to the oxygen atom and are significantly deshielded.

-

C3/C5: These methylene carbons are in a typical aliphatic range.

-

C4: This is a quaternary carbon, and its signal will likely be of lower intensity due to the absence of a directly attached proton and a longer relaxation time.

-

CH₃: The methyl carbon will appear in the upfield aliphatic region.

-

CN: The nitrile carbon has a characteristic chemical shift in the 115-120 ppm range[1].

Experimental Protocol for NMR Data Acquisition

Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the appropriate selection of acquisition parameters.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial[1][4][5].

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Gently agitate the vial to ensure complete dissolution of the sample.

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth is set using the sample gauge.

-

Place the sample in the magnet and lock the spectrometer on the deuterium signal of the CDCl₃.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

-

¹H NMR Data Acquisition:

-

Load a standard one-pulse proton experiment.

-

Set the spectral width to cover the expected chemical shift range (e.g., -1 to 11 ppm).

-

Use a 30° or 45° pulse angle to allow for a shorter relaxation delay.

-

Set the acquisition time to at least 2-3 seconds to ensure good digital resolution.

-

A relaxation delay of 1-2 seconds is typically sufficient for qualitative ¹H NMR.

-

Acquire a suitable number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

Load a standard proton-decoupled carbon experiment.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 220 ppm).

-

Use a 45° or 60° pulse angle.

-

Set the acquisition time to 1-2 seconds.

-

A relaxation delay of 2-5 seconds is generally appropriate.

-

Acquire a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Carefully phase the resulting spectra to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by referencing the CDCl₃ triplet at 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in the fundamental principles of NMR spectroscopy. The provided experimental protocol offers a robust framework for obtaining high-quality spectral data. A thorough understanding of the NMR characteristics of this molecule is indispensable for its application in synthetic chemistry and drug development, enabling researchers to confidently identify and characterize this important heterocyclic building block.

References

- 1. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 2. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 3. ochem.weebly.com [ochem.weebly.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

stability and storage conditions for 4-Methyltetrahydro-2H-pyran-4-carbonitrile

An In-depth Technical Guide to the Stability and Storage of 4-Methyltetrahydro-2H-pyran-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound featuring a saturated tetrahydropyran ring substituted with both a methyl group and a nitrile functional group at the C4 position.[1] Its structural complexity and the presence of reactive functional groups make it a valuable intermediate in medicinal chemistry and the synthesis of novel organic molecules. The inherent stability of this compound is a critical parameter that dictates its shelf-life, impurity profile, and suitability for use in sensitive synthetic applications, particularly in drug development where purity and consistency are paramount.

This guide provides a comprehensive analysis of the chemical stability, potential degradation pathways, and optimal storage conditions for this compound. The information herein is synthesized from safety data sheets, chemical literature, and an understanding of the fundamental reactivity of its constituent functional groups, providing a framework for its safe handling and long-term storage.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for predicting its behavior. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO | PubChem[1] |

| Molecular Weight | 125.17 g/mol | PubChem[1] |

| Appearance | Colorless to pale-yellow liquid or solid | Nanjing Finechem[2] |

| Solubility | Low solubility in water; Soluble in common organic solvents (e.g., ethanol, acetone) | Nanjing Finechem[2] |

| CAS Number | 856255-87-3 | PubChem[1] |

Chemical Structure and Reactivity

The structure of this compound contains two key features that govern its reactivity: the nitrile group and the ether linkage within the pyran ring.

Caption: Chemical structure of this compound.

-

Nitrile Group (-C≡N): The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can convert it first to an amide and subsequently to a carboxylic acid.[3] It can also be reduced to a primary amine.

-

Ether Linkage (-C-O-C-): The ether linkage in the tetrahydropyran ring is generally stable but can be cleaved under harsh acidic conditions. More relevantly, the carbon atoms adjacent to the ether oxygen (C2 and C6) are susceptible to oxidation. Studies on the parent molecule, 4-methyltetrahydropyran (4-MeTHP), have shown that it can undergo oxidative degradation, initiated by C-H abstraction, to form oxidized products.[4]

Stability Profile and Degradation Pathways

The stability of this compound is influenced by several environmental factors. Forced degradation studies are the primary method for identifying potential degradation products and understanding the intrinsic stability of a molecule.[5]

Key Factors Influencing Stability:

-

pH (Hydrolytic Stability): Nitriles are known to be unstable in strongly acidic or alkaline solutions.[3] In the presence of acid or base, the nitrile group can hydrolyze. This represents the most probable non-oxidative degradation pathway.

-

Oxidation: The tetrahydropyran ring is susceptible to oxidation.[4] Exposure to strong oxidizing agents or even atmospheric oxygen over long periods, potentially accelerated by light or heat, can lead to the formation of oxidized impurities. Degradation may be initiated at the carbons adjacent to the ring's oxygen atom.[4]

-

Temperature (Thermal Stability): The product is considered chemically stable under standard ambient conditions (room temperature). However, elevated temperatures can accelerate degradation processes, particularly oxidative pathways. It is also classified as a flammable liquid, and vapor-air mixtures can be explosive upon intense warming.

-

Light (Photostability): While specific photostability data is not available, many organic molecules can degrade upon exposure to UV or visible light. It is best practice to protect the compound from light to prevent the initiation of radical-based degradation pathways.[6]

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Conditions

Based on the compound's chemical nature and stability profile, the following storage and handling conditions are recommended to ensure its integrity and longevity.

Storage Summary

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool place.[7][8] | To minimize the rate of potential thermal and oxidative degradation. Avoids formation of explosive vapor-air mixtures. |

| Atmosphere | Handle and store under an inert gas (e.g., nitrogen, argon). | To prevent oxidative degradation from atmospheric oxygen. |

| Light | Keep away from light. Store in a dark location.[9] | To prevent photolytic degradation. Opaque containers or storage in cabinets is advised. |

| Moisture/Air | Keep container tightly closed in a dry, well-ventilated place.[2][7] | To prevent moisture absorption, which could lead to hydrolysis of the nitrile group, and to prevent exposure to air.[2] |

| Incompatible Materials | Keep away from heat, sparks, open flames, and strong oxidizing agents.[2] | The compound is flammable and can react with strong acids, bases, and oxidizing agents.[2] |

Handling Precautions

-

Use only non-sparking tools and explosion-proof equipment due to the flammable nature of the compound.[7]

-

Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[7]

-

Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[7][10]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and face protection.[7]

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound and identify potential degradants, forced degradation studies should be conducted. The following protocols provide a framework for these experiments. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection, should be developed to separate the parent compound from all potential degradation products.

Caption: General experimental workflow for forced degradation studies.

Step-by-Step Methodologies

These protocols are adapted from general guidelines for forced degradation studies.[5]

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

-

-

Acidic Hydrolysis:

-

Mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid.

-

Incubate the solution at an elevated temperature (e.g., 60°C).

-

Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours).

-

Before analysis, neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

-

-

Basic Hydrolysis:

-

Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide.

-

Keep the solution at room temperature, as base-catalyzed hydrolysis can be rapid.

-

Withdraw aliquots at appropriate time points (e.g., 0, 1, 4, 8 hours).

-

Before analysis, neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature and protected from light.

-

Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours).

-

-

Thermal Degradation:

-

Place a known amount of the solid compound in a vial.

-

Keep the vial in a thermostatic oven at a suitable temperature (e.g., 80°C).

-

At each time point, dissolve a portion of the solid in the analysis solvent.

-

Alternatively, subject the stock solution to the same thermal stress.

-

-

Photolytic Degradation:

-

Expose the stock solution and the solid compound to a calibrated light source that provides both UV and visible output (e.g., in a photostability chamber).

-

Run a control sample in parallel, wrapped in aluminum foil to shield it from light.

-

Analyze samples at appropriate time intervals.

-

Conclusion

This compound is a stable compound under recommended storage conditions. Its primary vulnerabilities are hydrolysis of the nitrile group under acidic or basic conditions and oxidation of the tetrahydropyran ring. To maintain the purity and integrity of this valuable synthetic intermediate, it is imperative to store it in a tightly sealed, opaque container under an inert atmosphere in a cool, dry, and well-ventilated area, away from incompatible materials. The implementation of systematic stability testing, as outlined in this guide, is crucial for establishing a comprehensive impurity profile and ensuring the compound's quality for use in research and development.

References

- 1. This compound | C7H11NO | CID 23574317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2H-Pyran-4-Carbonitrile, Tetrahydro- | Properties, Uses, Safety, Synthesis & Supplier Info China [nj-finechem.com]

- 3. byjus.com [byjus.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. How to Store Nitrile Gloves Properly | S&G Gloves [sgnitrilegloves.com]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. youtube.com [youtube.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Methyltetrahydro-2H-pyran-4-carbonitrile: Safety Data Sheet and Handling Precautions

This guide provides a detailed examination of the safety protocols and handling requirements for 4-Methyltetrahydro-2H-pyran-4-carbonitrile, a key heterocyclic building block utilized by researchers and drug development professionals. The unique structure, incorporating both a tetrahydropyran ring and a nitrile functional group, necessitates a thorough understanding of its potential hazards to ensure safe laboratory operations. This document synthesizes available safety data to offer practical, field-proven insights into its management, from initial hazard assessment to final disposal.

Hazard Identification and GHS Classification

The primary and most immediate safety concern for this compound is its potential toxicity if ingested. According to available data, the compound is classified as harmful if swallowed[1]. While a comprehensive toxicological profile is not fully detailed in publicly accessible literature, data from the closely related structural analogue, tetrahydro-2H-pyran-4-carbonitrile (which lacks the 4-methyl group), provides further grounds for a cautious approach. This analogue is reported as harmful in contact with skin or if inhaled, and causes skin, eye, and respiratory irritation[2].

The nitrile functional group (-C≡N) is a critical toxicophore. In biological systems or under certain chemical conditions (e.g., strong acids, high temperatures), nitriles can potentially metabolize or decompose to release cyanide, a potent inhibitor of cellular respiration. Therefore, all handling procedures must be designed to minimize any potential for exposure.

Table 1: GHS Classification Summary

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed | [1] |

| Acute Toxicity, Dermal | Category 4 | GHS07 (Exclamation Mark) | Warning | H312: Harmful in contact with skin | [2] |

| Acute Toxicity, Inhalation | Category 4 | GHS07 (Exclamation Mark) | Warning | H332: Harmful if inhaled | [2] |

| Skin Corrosion/Irritation | Category 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation | [2] |

| Serious Eye Damage/Irritation | Category 2 | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation | [2] |

| Specific target organ toxicity (single exposure) | Category 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation* | [2] |

*Note: Hazards marked with an asterisk are based on data for the structural analogue tetrahydro-2H-pyran-4-carbonitrile and should be considered for a comprehensive risk assessment.

Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is essential to mitigate the risks associated with this compound. The primary objective is the prevention of ingestion, inhalation, and direct contact with skin and eyes.

Engineering Controls and Personal Workflow

All manipulations of this compound must be performed within a certified chemical fume hood to ensure adequate ventilation and prevent the accumulation of vapors in the breathing zone of the operator. The causality is direct: engineering controls provide the first and most effective line of defense against exposure to potentially harmful vapors, as suggested by the analogue data[2].

The following diagram outlines the mandatory workflow for safely handling the reagent.

References

The Pharmacological Landscape of Tetrahydropyran Carbonitrile Derivatives: A Technical Guide to Biological Activity and Therapeutic Potential

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, frequently appearing in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] When coupled with a carbonitrile group, a versatile functional moiety known for its ability to act as a hydrogen bond acceptor, a metabolic stabilizer, or a reactive covalent "warhead," the resulting tetrahydropyran carbonitrile derivatives present a rich chemical space for drug discovery.[3][4] This technical guide provides an in-depth exploration of the known biological activities of this molecular class, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind their mechanisms of action in key therapeutic areas, including oncology, inflammation, and virology, supported by detailed experimental protocols and mechanistic diagrams to empower your research and development endeavors.

Chapter 1: The Tetrahydropyran Carbonitrile Scaffold: A Privileged Structure in Medicinal Chemistry

The tetrahydropyran (THP), or oxane, ring is a six-membered saturated cyclic ether that serves as a cornerstone in modern organic chemistry and drug design.[1][5] Its conformational rigidity, derived from its chair-like structure, reduces the entropic penalty upon binding to a biological target compared to a more flexible linear ether. In medicinal chemistry, the THP moiety is often employed as a bioisosteric replacement for cyclohexane or phenyl groups. This substitution can be strategically advantageous, as the oxygen heteroatom can act as a hydrogen bond acceptor, providing an additional point of contact with the target protein, while simultaneously lowering the lipophilicity of the molecule, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.

The incorporation of a carbonitrile (–C≡N) group introduces a unique set of properties. The nitrile is a potent electron-withdrawing group, is metabolically stable, and its linear geometry can be used to probe protein active sites. Critically, in the context of enzyme inhibition, the nitrile's electrophilic carbon atom can engage in reversible or irreversible covalent interactions with nucleophilic residues, such as the cysteine in the active site of certain proteases.[6] This dual functionality of a favorable heterocyclic core and a reactive or interactive nitrile group makes tetrahydropyran carbonitrile derivatives a highly versatile and promising class of compounds for therapeutic development.[7][8]

Chapter 2: Anticancer Activities

Tetrahydropyran carbonitrile derivatives have demonstrated significant potential as anticancer agents, operating through diverse mechanisms of action ranging from enzyme inhibition to the induction of apoptosis.[9][10][11] The fusion of the pyran ring with a cyanopyridine moiety, in particular, has been noted as being essential for potent antitumor effects.[3][4]

Mechanism 1: Inhibition of Key Oncogenic Kinases

A primary strategy in modern oncology is the targeted inhibition of protein kinases that drive tumor growth and survival. Certain pyrimidine-5-carbonitrile derivatives, which share structural features with our core topic, have been successfully designed as potent inhibitors of critical kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[12][13]

The therapeutic rationale stems from blocking the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby halting the pro-proliferative signaling cascade. Molecular docking studies of pyrimidine-5-carbonitrile compounds reveal binding patterns similar to established inhibitors like sorafenib, confirming their potential to engage these key targets.[13]

Data Presentation: In Vitro Cytotoxicity

The antiproliferative activity of novel derivatives is commonly assessed against a panel of human cancer cell lines. The data below summarizes the activity of representative pyrimidine-5-carbonitrile compounds, demonstrating their potency.

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |

| 4e | Colo 205 (Colon) | 1.66 | [12] |

| 4f | Colo 205 (Colon) | 1.83 | [12] |

| 11e | HCT-116 (Colon) | 1.14 | [13] |

| 11e | MCF-7 (Breast) | 1.54 | [13] |

| Sorafenib | HCT-116 (Colon) | 8.96 | [13] |

Table 1: Growth inhibitory activities (IC₅₀) of selected carbonitrile derivatives against human cancer cell lines.

Experimental Protocol: MTT Assay for Cellular Viability

This protocol provides a robust method for assessing the cytotoxic effects of tetrahydropyran carbonitrile derivatives on cancer cell lines. The principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells into purple formazan crystals.

1. Cell Seeding:

- Rationale: To establish a consistent monolayer of cells for treatment.

- Procedure: Culture human cancer cells (e.g., HCT-116, MCF-7) to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

- Rationale: To expose the cells to a range of inhibitor concentrations to determine the dose-response relationship.

- Procedure: Prepare a 2-fold serial dilution of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls. Incubate for 48-72 hours.

3. MTT Addition:

- Rationale: To introduce the substrate that will be converted by viable cells.

- Procedure: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 20 µL of this solution to each well and incubate for 3-4 hours at 37°C. Visually confirm the formation of purple precipitates in control wells.

4. Formazan Solubilization:

- Rationale: To dissolve the insoluble formazan crystals for spectrophotometric quantification.

- Procedure: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS, to each well. Pipette up and down to ensure complete dissolution.

5. Data Acquisition:

- Rationale: To measure the amount of formazan produced, which is directly proportional to the number of viable cells.

- Procedure: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm. Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Chapter 3: Anti-inflammatory and Analgesic Properties

Chronic inflammation is a key driver of numerous human diseases. Several tetrahydropyran derivatives have emerged as potent anti-inflammatory agents, demonstrating efficacy in various preclinical models.[10][14][15] Their mechanisms often involve the suppression of key inflammatory mediators.

Mechanism: Attenuation of Pro-inflammatory Cytokine Production

A hallmark of the inflammatory response is the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[14] The tetrahydropyran derivative LS20, for instance, has been shown to reduce the production of TNF-α and IL-6. Similarly, the hybrid NSAID derivative LS19 effectively decreased levels of TNF-α and IL-1β while concurrently increasing the anti-inflammatory cytokine IL-10.[14] This modulation of the cytokine balance is a highly effective strategy for controlling inflammation. Some compounds may also inhibit cyclooxygenase (COX) activity, a mechanism shared with traditional NSAIDs.[14]

Interestingly, some derivatives also exhibit antinociceptive (pain-reducing) effects that appear to involve the opioid system, as their effects can be reversed by opioid antagonists. This suggests a dual mechanism of action for analgesia, combining central opioid receptor interaction with peripheral anti-inflammatory activity.

Experimental Protocol: Quantification of Cytokines via ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying specific protein concentrations, such as cytokines, in biological fluids.

1. Cell Stimulation:

- Rationale: To induce the production of inflammatory cytokines in a controlled in vitro system.

- Procedure: Culture murine macrophage cells (e.g., RAW 264.7) in a 24-well plate. Pre-treat the cells with various concentrations of the tetrahydropyran derivative for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 18-24 hours to induce cytokine production.[14]

2. Sample Collection:

- Rationale: To obtain the cell culture supernatant containing the secreted cytokines for analysis.

- Procedure: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant. Store at -80°C until analysis.

3. ELISA Procedure (Sandwich ELISA):

- Rationale: To capture and detect the specific cytokine of interest with high sensitivity and specificity.

- Procedure:

- Coating: Coat a 96-well ELISA plate with a capture antibody specific for the target cytokine (e.g., anti-mouse TNF-α) overnight.

- Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

- Sample Incubation: Add cell culture supernatants and a standard curve of known cytokine concentrations to the wells. Incubate for 2 hours.

- Detection: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the target cytokine. Incubate.

- Signal Generation: Wash again and add streptavidin-horseradish peroxidase (HRP). After incubation and a final wash, add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

- Stopping Reaction: Stop the reaction with an acid (e.g., 2N H₂SO₄).

4. Data Analysis:

- Rationale: To determine the concentration of the cytokine in the samples.

- Procedure: Measure the absorbance at 450 nm. Generate a standard curve from the known concentrations and use it to interpolate the concentration of the cytokine in the experimental samples.

Chapter 4: Antiviral Activities: A Focus on HIV Protease Inhibition

The tetrahydropyran scaffold has been instrumental in the design of potent inhibitors against viral enzymes, most notably HIV-1 protease.[2][16] This enzyme is absolutely critical for the life cycle of the virus, making it an exceptional drug target.

Mechanism: Blocking HIV Maturation via Protease Inhibition

During HIV replication, viral genes are translated into large polyproteins (Gag-Pol). HIV protease, an aspartic protease, is responsible for cleaving these polyproteins into individual, functional enzymes and structural proteins (e.g., reverse transcriptase, integrase, capsid proteins). Without this cleavage, the viral particles cannot mature and become infectious.[16]

Tetrahydropyran-based inhibitors are designed as transition-state mimetics that fit snugly into the enzyme's active site. A crucial interaction involves the oxygen atom of the THP ring, which can form a critical hydrogen bond with the backbone amine groups of the catalytic aspartate residues (Asp-29/Asp-30) in the active site.[16] Replacing this oxygen with a methylene group leads to a drastic loss of antiviral activity, underscoring the importance of this specific interaction.[16] The carbonitrile group, while less central in this specific class of inhibitors, can contribute to the overall binding affinity and electronic profile of the molecule.

Data Presentation: HIV Protease Inhibitory Potency

The effectiveness of these compounds is measured by their enzyme inhibitory constant (Kᵢ) and their in-cell antiviral activity (IC₅₀).

| Compound ID | P₂ Ligand | Kᵢ (pM) | Antiviral IC₅₀ (nM) | Reference |

| 12 (GRL-06579A) | Cp-THF | 4.5 | 1.8 | [16] |

| 13 (TMC-126) | Cp-THF | 14 | 1.4 | [16] |

| 33 (GRL-0476) | Tp-THF | 2.7 | 0.5 | [16] |

| Darunavir (DRV) | bis-THF | ~3-6 | ~1-3 | [16] |

Table 2: Potency of selected HIV protease inhibitors containing cyclic ether P₂ ligands. (Cp-THF = cyclopentane-tetrahydrofuran; Tp-THF = tetrahydropyran-tetrahydrofuran; bis-THF = bis-tetrahydrofuran).

Chapter 5: A Deeper Dive into Cysteine Protease Inhibition